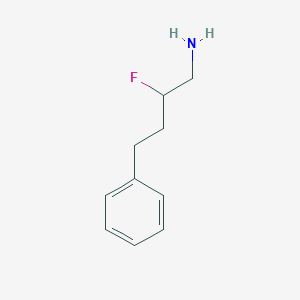

2-Fluoro-4-phenylbutan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUHIRMIHPJFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control in 2 Fluoro 4 Phenylbutan 1 Amine Synthesis

Asymmetric Synthesis Approaches for Enantiopure 2-Fluoro-4-phenylbutan-1-amine

The creation of a single enantiomer of this compound is paramount for its potential applications, as different stereoisomers can have vastly different biological effects. Asymmetric synthesis aims to produce a chiral compound in high enantiomeric excess. For β-fluoroamines, this typically involves either the enantioselective formation of the C-F bond or a stereocontrolled formation of an adjacent C-C or C-N bond that dictates the final stereochemistry.

The synthesis of chiral β-fluoroamines can be achieved through several strategic pathways that establish the stereocenters at the carbon atoms bearing the fluorine and amine groups. One prominent method involves the ring-opening of aziridines. Lewis base catalysis can be used to generate amine-HF reagents in situ from sources like benzoyl fluoride (B91410), which then open activated aziridines to yield β-fluoroamines. researchgate.netacs.org This approach offers high regio- and diastereoselectivity. researchgate.net

Another powerful strategy relies on carbon-carbon bond formation using fluorinated building blocks. For instance, a chiral bifunctional Brønsted acid/base catalyst can facilitate the highly enantio- and diastereoselective addition of α-fluoro nitroalkanes to imines. nih.gov The resulting β-amino-α-fluoro nitroalkanes can then be converted to the target β-fluoroamine by a denitration step, making the nitro group a "traceless" activating group. nih.gov This method provides a convergent route to the β-fluoroamine core with excellent stereocontrol. nih.gov

Furthermore, a two-step approach starting from simple aldehydes has been developed. This involves an initial enantioselective α-fluorination of the aldehyde, followed by a highly diastereoselective Petasis allyl borono-Mannich reaction. core.ac.uk This sequence yields anti-α-allyl-β-fluoroamines with excellent diastereomeric ratios and high enantiomeric purities. core.ac.uk While this introduces an allyl group that may require further modification, it effectively establishes the desired 1,2-fluoroamine stereochemical relationship.

Fungal reductive aminases (RedAms) also present a biocatalytic route for the asymmetric synthesis of β-fluoro-arylamines from the corresponding α-fluoro acetophenones, achieving high enantiomeric excess (e.g., 96% ee). whiterose.ac.uk

Table 1: Selected Asymmetric Strategies for β-Fluoroamine Synthesis

| Strategy | Key Reagents/Catalyst | Precursors | Key Features | Citations |

|---|---|---|---|---|

| Aziridine Ring-Opening | Lewis Base, Benzoyl Fluoride | N-Protected Aziridines | Generates latent HF source; high regio- and diastereoselectivity. | researchgate.net, acs.org |

| Nitroalkane Addition | Chiral Brønsted Acid/Base Catalyst | α-Fluoro Nitroalkanes, Aldimines | Convergent C-C bond formation; traceless nitro group activation. | nih.gov |

| Petasis Borono-Mannich | Organocatalyst (for fluorination), Allylboronic Acid | Aldehydes, Amines | Two-step process; excellent diastereoselectivity for anti-products. | core.ac.uk |

| Biocatalytic Reductive Amination | Fungal Reductive Aminase (RedAm) | α-Fluoro Acetophenones | Green chemistry approach; high enantioselectivity. | whiterose.ac.uk |

The development of effective chiral catalysts is central to the success of asymmetric fluorination. These catalysts create a chiral environment around the substrate, guiding the attack of the fluorinating agent to one face of the molecule. Transition metal catalysis has proven particularly effective. Chiral palladium(II) complexes, for example, have been used for the enantioselective fluorination of substrates like β-keto phosphonates and 3-substituted oxindoles, achieving excellent enantioselectivities (up to 99% ee). nih.gov Similarly, chiral complexes of copper(II) with bis(oxazoline) ligands are capable of catalyzing the enantioselective fluorination of β-ketoesters. nih.gov

In addition to metal-based systems, organocatalysis has emerged as a powerful tool. Chiral primary amine thioureas are bifunctional catalysts that can activate substrates through hydrogen bonding, enabling highly stereoselective reactions. researchgate.net These catalysts have been successfully employed in various asymmetric transformations. researchgate.net For the synthesis of β-fluoroamines specifically, chiral Brønsted acids, such as those derived from phosphoric acid, can protonate and activate imines towards nucleophilic attack by a fluorinated carbon nucleophile, ensuring high stereocontrol. nih.gov The design of these catalysts, which often involves a rigid chiral backbone, is crucial for creating a well-defined binding pocket that leads to high levels of stereoinduction. nih.govnih.gov

Table 2: Examples of Chiral Catalysts for Stereoselective Fluorination and Related Transformations

| Catalyst Class | Metal/Core Structure | Ligand/Motif | Application Example | Citations |

|---|---|---|---|---|

| Transition Metal Complex | Palladium(II) | BINAP-type | Enantioselective fluorination of β-keto phosphonates. | nih.gov |

| Transition Metal Complex | Nickel(II) | DBFOX-Ph | Enantioselective fluorination of β-ketoesters. | nih.gov |

| Transition Metal Complex | Copper(II) | Bis(oxazoline) (BOX) | Enantioselective fluorination of β-ketoesters. | nih.gov |

| Organocatalyst | Thiourea | Chiral Diamine (e.g., DACH) | General asymmetric conjugate additions. | researchgate.net |

| Organocatalyst | Brønsted Acid | Chiral Phosphoric Acid | Enantioselective addition of nucleophiles to imines. | nih.gov |

Novel Synthetic Routes and Sustainable Chemistry for Fluoro-Phenylbutylamines

Modern synthetic chemistry emphasizes the development of novel and sustainable methods that are more efficient, generate less waste, and use milder reaction conditions. frontiersin.org These principles are actively being applied to the synthesis of organofluorine compounds, including fluoro-phenylbutylamines.

Photoredox catalysis, which uses visible light to drive chemical reactions, has become a prominent tool for C-F bond formation. mdpi.comnih.gov This method allows for the generation of reactive radical intermediates under exceptionally mild conditions. nih.govnih.gov For example, a photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed, where an alkyl radical adds to the alkene and the resulting radical is trapped by a fluorine source. nih.gov Such strategies could be adapted to generate the this compound scaffold by reacting a suitable radical precursor with a fluorinating agent in the presence of an appropriate alkene. The use of highly oxidizing organic photocatalysts enables the use of a wide range of non-stabilized alkyl radicals. nih.gov

Electrochemical synthesis offers another sustainable alternative to traditional chemical oxidants or reductants. youtube.com By using electricity as a "traceless" reagent, these methods can minimize waste. acs.org Electrochemical C-H fluorination has been described, where an anode is used to oxidize a substrate in the presence of a fluoride source, leading to direct fluorination. mdpi.com For instance, a multigram-scale synthesis of 3-fluorovaline was achieved with total stereoselectivity using this approach. mdpi.com Electrochemical methods have also been developed for the synthesis of glycosyl fluorides using sulfur(VI) hexafluoride (SF₆) as an inexpensive and safe fluorine source, demonstrating the potential for activating otherwise stable fluorine reagents. nih.gov These principles could foreseeably be applied to the late-stage fluorination of a 4-phenylbutane-1-amine precursor.

Table 3: Comparison of Novel Synthetic Methods for Fluorination

| Method | Energy Source | Key Principle | Advantages | Citations |

|---|---|---|---|---|

| Photoredox Catalysis | Visible Light | Generation of radical intermediates via single-electron transfer (SET). | Mild conditions, high functional group tolerance, unique reaction pathways. | nih.gov, mdpi.com, nih.gov |

| Electrochemical Synthesis | Electricity | Anodic oxidation or cathodic reduction to generate reactive species. | Avoids chemical oxidants/reductants, high atom economy, scalable. | mdpi.com, nih.gov, youtube.com |

To enhance synthetic efficiency, chemists often design one-pot or multicomponent reactions (MCRs). MCRs combine three or more starting materials in a single operation to rapidly build molecular complexity, which is highly desirable from a green chemistry perspective. semanticscholar.org An iron-catalyzed three-component fluoroalkylarylation of enamides has been reported, which constructs two new carbon-carbon bonds in a single step. nih.govacs.org This strategy allows for the combination of a fluoroalkyl halide, an enamide, and an aryl Grignard reagent to quickly assemble a complex scaffold that could be a precursor to the target molecule. nih.gov

One-pot sequences, where reagents are added sequentially to a single reaction vessel without intermediate purification, also streamline synthesis. A general method for the one-pot reductive functionalization of secondary amides has been developed. acs.org This process involves amide activation, partial reduction to an iminium ion intermediate, and subsequent trapping with a carbon nucleophile. acs.org Such a sequence could potentially be adapted to build the carbon skeleton of this compound.

Derivatization and Analog Generation from this compound

Once this compound is synthesized, its primary amine functional group serves as a versatile handle for derivatization and the generation of analogs. This process is crucial for exploring structure-activity relationships (SAR) in drug discovery. Chemical derivatization involves reacting the amine with various reagents to introduce new functional groups, thereby modulating the compound's physicochemical and biological properties. semanticscholar.org

Common derivatization reactions for a primary amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This is a key modification in many therapeutic agents, including HIV protease inhibitors like Darunavir, whose analogs are synthesized from a similar amino alcohol core. nih.gov

Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Specialized derivatizing agents, such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) or 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are often used to attach chromophoric or fluorogenic tags for analytical purposes, but the underlying substitution reactions are broadly applicable in synthetic analoging campaigns. tandfonline.comnih.gov The synthesis of N-alkenyl derivatives from related building blocks also highlights the diverse array of structures accessible from such scaffolds. uochb.cz By systematically creating a library of analogs, researchers can identify modifications that enhance potency, selectivity, or pharmacokinetic profiles.

Table 4: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent Class | Resulting Functional Group | Purpose | Citations |

|---|---|---|---|---|

| Acylation | Acyl Halide / Anhydride | Amide | Introduce diverse R-groups, mimic peptide bonds. | semanticscholar.org |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Modulate acidity, improve binding, common pharmacophore. | nih.gov |

| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Secondary/Tertiary Amine | Introduce alkyl or aryl substituents on nitrogen. | whiterose.ac.uk |

| Urea Formation | Isocyanate | Urea | Act as hydrogen bond donor/acceptor. | --- |

| N-Alkenylation | Haloalkenyl Imidoyl Halides | N-Alkenyl Amine | Introduce unsaturated moieties for further functionalization. | uochb.cz |

Functionalization at the Amine Moiety

The primary amine group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. This functionalization typically involves reactions such as alkylation, acylation, and the formation of imines, which can introduce new structural and chemical properties to the molecule.

One of the fundamental modifications is N-alkylation. For instance, the amine can be methylated to yield N-methyl-2-fluoro-4-phenylbutan-1-amine. vulcanchem.com This transformation converts the primary amine into a secondary amine, altering its basicity, polarity, and steric profile. General synthetic strategies, such as the one-pot reductive functionalization of secondary amides, can lead to N-alkylated amine products, demonstrating a pathway to introduce various alkyl groups (e.g., n-butyl) onto an amine nitrogen. acs.org

Another significant functionalization is acylation, where the amine reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is crucial as the resulting amide bond is a common feature in many biologically active compounds. The reactivity of the amine can be modulated by protecting groups. For example, in the synthesis of related amino compounds, amine groups are often protected with groups like pivaloyl chloride before subsequent reactions are carried out. google.com Free amine groups may not be tolerated in certain reaction conditions, such as photofluorination; however, protection with a trifluoroacetyl group can render the molecule suitable for such transformations. rsc.org

The amine moiety can also participate in the formation of imines or iminium ions. These intermediates are valuable in C-C bond-forming reactions. Methodologies involving the activation of amides can proceed through iminium ion intermediates, which are then subjected to nucleophilic addition to yield more complex amine structures. acs.org

Interactive Table: Functionalization Reactions at the Amine Moiety

| Reaction Type | Reagent/Method | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Methylating Agent | Secondary Amine | Alters basicity and steric properties. vulcanchem.com |

| N-Butylation | Reductive Alkylation | Secondary Amine | General method for introducing larger alkyl groups. acs.org |

| N-Acylation | Acyl Chloride | Amide | Forms stable amide bonds, common in pharmaceuticals. |

| Amine Protection | Pivaloyl Chloride | Protected Amine | Allows for selective reactions at other parts of the molecule. google.com |

Modifications and Substituent Effects on the Phenyl and Butane (B89635) Chains

Modifications to the phenyl ring and the butane chain of this compound can significantly influence its chemical properties and interactions. These changes can be achieved through various synthetic methods, with the substituents affecting the molecule's reactivity, stereochemistry, and potential applications.

Phenyl Ring Modifications: The phenyl ring presents multiple positions for substitution, offering opportunities for extensive derivatization. vulcanchem.com Standard electrophilic aromatic substitution reactions can introduce a wide range of functional groups. For example, nitration of an aromatic ring followed by reduction is a classic two-step process to install an amino group. utexas.edu The position of these substituents is directed by the existing groups on the ring. The electronic nature of these substituents can have a profound impact; electron-withdrawing groups attached to the nitrogen of an alkylamine can weaken its coordination to metal catalysts, which can be a crucial factor in catalyzed reactions. iu.edu Conversely, steric hindrance from substituents on the phenyl ring can impede or even inhibit reactions. acs.org

Butane Chain Modifications: The aliphatic butane chain can also be functionalized. Modern synthetic chemistry offers methods for site-selective C-H functionalization on unactivated sp3 carbons. iu.edu Palladium-catalyzed processes, for example, can achieve γ-arylation of primary alkylamines, demonstrating that the carbon backbone is accessible for modification. iu.edu Biocatalytic approaches have also been employed to introduce chirality and substituents onto the alkyl chain of similar molecules. For instance, the synthesis of 3-methyl-4-phenylbutan-2-amine has been achieved using a combination of ene-reductases and transaminases, which introduces a methyl group and creates two stereogenic centers. nih.gov The presence of fluorine on the C2 position already represents a significant modification, and further functionalization, such as additional fluorination at other positions, can be explored. rsc.org

The stereochemical outcome of reactions can be highly dependent on the substituents present. In the reductive amination of ketones with pre-existing stereocenters, the inherent selectivity of the catalyst can be overridden by the chirality already present in the substrate, a phenomenon known as "substrate-controlled" stereoselectivity. nih.gov

Interactive Table: Examples of Phenyl and Butane Chain Modifications

| Modification Site | Type of Modification | Method | Potential Effect |

|---|---|---|---|

| Phenyl Ring | Nitration/Reduction | Electrophilic Aromatic Substitution | Introduces an amino group, altering electronic properties. utexas.edu |

| Phenyl Ring | General Substitution | Various | Steric hindrance can inhibit reactivity. acs.org |

| Butane Chain (γ-position) | Arylation | Palladium-Catalyzed C-H Functionalization | Forms a C-C bond at a previously unactivated carbon. iu.edu |

| Butane Chain (β-position) | Methylation | Biocatalysis (Ene-reductase/Transaminase) | Introduces a methyl group and new stereocenters. nih.gov |

| Butane Chain | Fluorination | Photofluorination | Increases fluorine content, affecting polarity and stability. rsc.org |

Mechanistic Research on 2 Fluoro 4 Phenylbutan 1 Amine Biological Interactions Preclinical Focus

Pharmacodynamic Investigations in Ex Vivo and Animal Models

Neurochemical Modulation in Rodent Brain Tissues

Information regarding the in-vitro or in-vivo effects of 2-Fluoro-4-phenylbutan-1-amine on neurotransmitter systems in rodent brain tissues is not available in the public research literature. Standard preclinical assessments would typically involve techniques such as microdialysis to measure changes in extracellular levels of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, or radioligand binding assays to determine the compound's affinity for various receptors and transporters. Without such studies, the neurochemical profile of this compound remains speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Fluoro 4 Phenylbutan 1 Amine Derivatives

Influence of Fluorine Position and Stereochemistry on Biological Activity

The placement of the fluorine atom at the C2 position and the resulting stereochemistry are critical determinants of the biological activity of this class of compounds. These factors influence the molecule's shape, basicity, and interaction with biological targets.

The substitution of a hydrogen atom with fluorine, a small but highly electronegative element, induces significant changes in the molecular properties of phenylalkylamines. This alteration affects the molecule's conformational landscape and its basicity (pKa), which are crucial for receptor interaction and pharmacokinetic properties.

Fluorination is a known strategy for altering the conformational preferences of molecules. researchgate.net In analogs like 2-phenylethylamine, theoretical calculations have shown that the molecule can exist in several stable conformations, typically described as gauche (folded) and anti (extended). researchgate.net The introduction of a fluorine atom, particularly on the alkyl chain, modifies the energetic ordering of these conformers. researchgate.net The strong C-F bond and the electronegativity of fluorine can lead to the stabilization of specific rotamers through intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, thereby influencing the three-dimensional shape the molecule presents to its biological target.

A primary effect of introducing fluorine onto an alkyl chain near an amine group is the reduction of the amine's basicity, or pKa. The electron-withdrawing inductive effect of the fluorine atom decreases the electron density on the nitrogen, making the lone pair less available for protonation. Studies on various fluorinated amines have consistently shown a significant drop in pKa. For instance, fluorination at the γ-position (three carbons away) relative to the amine can lower the pKa by approximately 0.8 units. researchgate.net When fluorine is closer, at the β-position (two carbons away), the effect is even more pronounced, with pKa shifts ranging from 1.1 to 3.3 units observed in some series of compounds. nih.gov This reduction in basicity can have profound implications for a drug candidate, affecting its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with receptor binding sites.

Table 1: Predicted Impact of Fluorination on Physicochemical Properties of Phenylbutylamine

| Property | Unsubstituted 4-phenylbutan-1-amine | 2-Fluoro-4-phenylbutan-1-amine | Rationale for Change |

| Predicted pKa | Higher | Lower (by ~1-3 units) | The strong electron-withdrawing inductive effect of the fluorine atom at the β-position reduces the electron density on the amine nitrogen, decreasing its basicity. nih.gov |

| Conformational Preference | Exists as a mix of gauche and anti conformers | Favors specific conformers | Fluorine substitution alters the energy landscape, potentially stabilizing certain folded or extended forms through intramolecular interactions. researchgate.net |

The introduction of a fluorine atom at the C2 position of the 4-phenylbutan-1-amine structure creates a chiral center, resulting in two enantiomers: (R)-2-Fluoro-4-phenylbutan-1-amine and (S)-2-Fluoro-4-phenylbutan-1-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.

In a series of closely related 3-phenylpropylpiperazine analogs, where various substituents were placed at the C2 position of the phenylpropyl side chain, significant differences in binding affinity at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) were observed between the (S) and (R) enantiomers. For the 2-fluoro substituted analog, the (S)-enantiomer displayed the highest affinity for DAT in the entire series and possessed good selectivity over SERT. chemrxiv.org Specifically, the (S)-enantiomer with a fluorine at the C2 position showed a more than 16-fold higher affinity for DAT compared to its corresponding (R)-enantiomer. chemrxiv.org This finding highlights that the specific spatial arrangement of the fluorine atom is a critical factor for potent and selective interaction with the transporter's binding site. The study suggested that for substituents in the C2 series, the presence of a lone-pair of electrons in the S-configuration significantly enhanced DAT affinity, whereas steric effects were detrimental. chemrxiv.org

Table 2: Enantiomeric Differences in Binding Affinity (Ki, nM) for 2-Fluoro-Substituted Phenylpropylpiperazine Analogs at Dopamine (DAT) and Serotonin (SERT) Transporters

| Compound | Configuration at C2 | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |

| 2-Fluoro Analog | (S) | 1.8 ± 0.2 | 160 ± 10 | 89 |

| 2-Fluoro Analog | (R) | 29.5 ± 2.5 | 1100 ± 200 | 37 |

| Data sourced from Hsin et al., J Med Chem. 2008. chemrxiv.org |

Phenyl Ring and Butane (B89635) Chain Modifications and Their Preclinical Effects

The substitution pattern on the aromatic phenyl ring is a key determinant of a ligand's affinity and selectivity for its target receptors. The addition of various functional groups can alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing how it fits into and interacts with the receptor's binding pocket.

Structure-activity relationship (SAR) studies on phenethylamine (B48288) derivatives have shown that the presence of alkyl or halogen groups on the phenyl ring can have positive effects on binding affinity. researchgate.netresearchgate.net For instance, at the serotonin 5-HT2A receptor, substituents at the para-position of the phenyl ring are often favorable. researchgate.net A study on a series of 6-((phenylethyl)amino)uracil derivatives, which contain a structure analogous to the phenylbutylamine core, demonstrated the profound impact of para-substitution on agonist potency at the GPR84 receptor. Introducing small halogen or alkyl groups at the para-position of the phenyl ring of a phenylethyl intermediate led to a significant increase in potency. The para-bromo substituted analog was the most potent compound identified in that series, with an EC50 of 2.5 nM. acs.org This suggests that the para-position is a critical interaction point within the receptor binding site, where substituents can engage in favorable hydrophobic or halogen-bonding interactions.

Table 3: Preclinical Effects of Aromatic Ring Substituents on the Potency of Phenylalkylamine Uracil Derivatives at the GPR84 Receptor

| Phenylalkylamine Side Chain | Para-Substituent (X) | Potency (EC50, nM) |

| Phenylethyl | -H (unsubstituted) | 120 |

| Phenylethyl | p-methyl | 13 |

| Phenylethyl | p-fluoro | 65 |

| Phenylethyl | p-chloro | 7.1 |

| Phenylethyl | p-bromo | 2.5 |

| Phenylethyl | p-ethyl | 4.3 |

| Phenylethyl | p-methoxy | 57 |

| Phenylethyl | p-tert-butyl | 44 |

| Data sourced from Offermanns et al., ACS Omega. 2018. acs.org |

The length and branching of the alkyl chain connecting the phenyl ring to the amine group are crucial for optimizing biological activity. This chain acts as a spacer, and its flexibility and length determine the proper orientation of the key pharmacophoric elements—the phenyl ring and the amino group—within the receptor binding site.

In a series of GPR84 agonists featuring a phenylalkylamine moiety, the length of the alkyl chain had a dramatic effect on potency. While the phenylpropyl derivative was relatively weak, extending the chain by just one methylene (B1212753) group to a phenylbutyl chain (as in 4-phenylbutylamine) increased the potency significantly, resulting in an EC50 value of 24 nM. acs.org This potency was comparable to that of the optimal straight-chain N-octyl derivative, suggesting that the phenylbutyl scaffold effectively mimics the spatial and lipophilic properties of a longer, purely aliphatic chain. acs.org However, further elongation of the chain is not always beneficial; in other classes of compounds, an optimal chain length is often observed, beyond which activity decreases. For example, in a series of primary amino acid derivatives, anticonvulsant activity was found to decrease as the length of a terminal alkyl chain increased from ethyl to n-butyl. core.ac.uk

Table 4: Preclinical Effects of Alkyl Chain Length in Phenylalkylamine Uracil Derivatives at the GPR84 Receptor

| Phenylalkylamine Side Chain | Chain Length | Potency (EC50, nM) |

| Phenylpropylamine | 3 carbons | 1700 |

| Phenylbutylamine | 4 carbons | 24 |

| Data sourced from Offermanns et al., ACS Omega. 2018. acs.org |

Pharmacokinetic Assessment of 2 Fluoro 4 Phenylbutan 1 Amine in Preclinical Models

Absorption and Distribution Studies in Non-Human Species

Oral Bioavailability and Tissue Penetration in Animal Models

No studies were identified that investigated the oral bioavailability or tissue penetration of 2-Fluoro-4-phenylbutan-1-amine in any animal model.

Brain and Organ Distribution of Fluoroamines (Preclinical)

While the distribution of various fluoroamines in the brain and other organs is a subject of research in drug discovery, no specific data for this compound could be located. The ability of a compound to cross the blood-brain barrier and its distribution into various tissues are critical pharmacokinetic parameters that influence its potential therapeutic effects and off-target activities. nih.gov

Metabolism and Biotransformation Pathways of Fluoro-Phenylbutylamines (Preclinical)

The metabolism of xenobiotics, including novel chemical entities, is a critical area of study in pharmacology and toxicology. The cytochrome P450 (CYP450) enzyme system, primarily located in the liver, is responsible for the Phase I metabolism of a vast number of compounds. mdpi.comnih.gov

Hepatic Microsomal Stability and Cytochrome P450 Metabolism

Hepatic microsomal stability assays are standard in vitro methods used to predict the in vivo metabolic clearance of a compound. bioduro.comenamine.net These assays assess the rate at which a compound is metabolized by liver enzymes. No published data from hepatic microsomal stability assays for this compound were found. Furthermore, there is no information available on which specific CYP450 isozymes might be involved in its metabolism.

Identification and Characterization of Metabolites in Animal Samples

The identification of metabolites is crucial for understanding the biotransformation pathways of a drug candidate and for assessing the potential for active or toxic metabolites. Without in vivo or in vitro metabolism studies, the metabolites of this compound in animal samples remain unknown.

Elimination Kinetics in In Vivo Preclinical Systems

The elimination half-life, clearance rate, and route of excretion are fundamental pharmacokinetic parameters that determine the dosing regimen of a potential therapeutic agent. No in vivo studies detailing the elimination kinetics of this compound in any preclinical model have been reported in the scientific literature.

Advanced Analytical and Bioanalytical Methodologies for 2 Fluoro 4 Phenylbutan 1 Amine Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the analysis of 2-Fluoro-4-phenylbutan-1-amine, providing powerful tools for separation, quantification, and purification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound and quantifying it in various samples. The method's high resolution makes it ideal for separating the target compound from impurities that may arise during synthesis, such as starting materials, byproducts, or degradation products. ijirt.org

For quantitative analysis, a calibration curve is typically generated by running a series of known concentrations of a purified reference standard. pensoft.net By comparing the peak area of the analyte in an unknown sample to this curve, its precise concentration can be determined. pensoft.net Reversed-phase HPLC is commonly employed for phenylalkylamines, utilizing a nonpolar stationary phase (like C18 or ODS) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like phosphoric acid to ensure good peak shape. pensoft.netmaps.org Detection is frequently performed using a photodiode array (PDA) or UV detector, set to a wavelength where the phenyl group of the molecule absorbs strongly. ijirt.orgmaps.org The purity of a sample is often determined by area normalization, where a chromatographic purity of greater than 99% is typically sought for research and development purposes. google.com

| Parameter | Description | Common Examples/Values |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-phase C18 (ODS), 3-5 µm particle size |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile/Water with 0.1% Phosphoric Acid or Formic Acid |

| Detection | The method used to visualize the separated components. | UV/PDA at ~205 nm or ~270 nm |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |

| Quantitation | Method for determining concentration. | External standard calibration curve |

For highly sensitive and selective detection, especially in complex biological matrices, chromatography is coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing phenylalkylamines. nih.gov The technique combines the separation capabilities of HPLC with the mass-analyzing power of MS. technologynetworks.com After chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the mass spectrometer detects the specific mass-to-charge ratio (m/z) of the protonated molecule. nih.gov For enhanced selectivity in complex matrices like urine or plasma, tandem MS (MS/MS) is used. nih.govfda.gov.tw In this mode, a specific parent ion is selected, fragmented, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for very low limits of detection, often in the nanogram per milliliter (ng/mL) range. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the primary amine to increase its volatility and thermal stability. The sample is vaporized and separated based on its boiling point and interactions with the GC column before entering the mass spectrometer for detection.

| Parameter | Description | Common Settings |

|---|---|---|

| LC Column | Stationary phase for separation. | Phenyl-Hexyl, C18 |

| Mobile Phase | Solvent system for elution. | Gradient of water and methanol/acetonitrile with 0.1% formic acid |

| Ionization Mode | Method to charge the analyte. | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Technique for selective monitoring. | Multiple Reaction Monitoring (MRM) |

| Parent/Product Ions | Specific m/z values monitored for quantitation. | Compound-specific (e.g., [M+H]+ → fragment ion) |

Since this compound contains a chiral center, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.usuma.es This is crucial in pharmaceutical research, as enantiomers often exhibit different pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., CHIRALCEL OD-H® or LUX Cellulose-3®), are highly effective for resolving chiral amines. mdpi.com The analysis is typically performed in normal-phase mode, using a mobile phase consisting of an alcohol like 2-propanol mixed with an alkane such as hexane. yakhak.org The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. mdpi.com

| Parameter | Description | Examples |

|---|---|---|

| Chiral Stationary Phase (CSP) | Column packing that enables enantiomeric separation. | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(4-methylbenzoate) |

| Mobile Phase | Non-polar solvent system used for elution. | Hexane/2-Propanol mixtures (e.g., 90:10 v/v) |

| Detection | Method to detect the separated enantiomers. | UV/PDA |

| Primary Application | The main goal of the analysis. | Calculation of Enantiomeric Excess (ee) |

Spectroscopic Characterization for Mechanistic Insights (Excluding Basic Identification Data)

Beyond basic identification, advanced spectroscopic methods provide deeper insights into the molecule's structure, behavior, and interactions.

While basic 1D NMR (¹H and ¹³C) is used for routine structural confirmation, advanced 2D NMR techniques are employed to study the three-dimensional conformation of this compound in solution. Due to the molecule's flexibility, arising from rotation around its single bonds, it can adopt numerous conformations.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment for this purpose. arxiv.orgnih.gov It detects spatial proximities between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. mdpi.comchemrxiv.org By analyzing the cross-peaks in a NOESY spectrum, researchers can determine the relative orientation of different parts of the molecule, such as the phenyl ring and the alkylamine chain. This information is critical for understanding how the molecule might interact with a biological target, as its active conformation may differ significantly from its lowest energy state. nih.gov

Understanding the metabolic fate of a compound is a critical component of preclinical research. High-resolution mass spectrometry, particularly LC-MS/MS, is the primary technique used for metabolite profiling in biological samples such as plasma, urine, or liver microsome incubations. technologynetworks.comresearchgate.net

The analytical workflow involves administering the compound and collecting biological samples over time. These samples are then processed and analyzed by LC-MS/MS. nih.gov The instrument screens for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations. For this compound, these could include:

Oxidation: Addition of an oxygen atom (+16 Da), such as hydroxylation on the phenyl ring or the alkyl chain.

N-Dealkylation: Loss of the amine group or parts of the alkyl chain.

Glucuronidation: Conjugation with glucuronic acid (+176 Da) to increase water solubility for excretion.

Once potential metabolites are detected, tandem mass spectrometry (MS/MS) is used to fragment the molecule. By comparing the fragmentation pattern of a metabolite to that of the parent drug, its structure can often be elucidated. researchgate.net This process helps identify pharmacologically active or potentially toxic metabolites. technologynetworks.com The use of high-resolution mass spectrometers (like Orbitrap or TOF analyzers) provides highly accurate mass measurements, further aiding in the confident identification of metabolite structures. acs.org

Bioanalytical Methods for Quantification in Preclinical Biological Matrices

The quantitative determination of this compound in complex biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles in preclinical research. The development of robust and sensitive bioanalytical methods is therefore a critical step in the drug discovery and development process. This section details advanced analytical methodologies, specifically focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in various biological samples and in vivo microdialysis for real-time monitoring within specific tissues.

LC-MS/MS Method Development for Tissue and Fluid Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. A validated LC-MS/MS method for this compound would enable the precise measurement of its concentration in plasma, brain tissue homogenates, and other relevant biological fluids.

Sample Preparation:

The initial step in the bioanalytical workflow involves the extraction of this compound from the biological matrix. The choice of extraction technique is crucial for removing interfering substances such as proteins and phospholipids, and for concentrating the analyte. Common approaches for a compound like this compound would include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins. While efficient, it may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The pH of the aqueous phase is adjusted to ensure the amine is in its neutral form to facilitate its transfer to the organic layer.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction. A sorbent material is chosen to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent. For an amine-containing compound, a cation-exchange sorbent would be appropriate.

Chromatographic and Mass Spectrometric Conditions:

Given the structure of this compound, a reversed-phase chromatographic separation would be suitable. The presence of a chiral center necessitates the use of a chiral stationary phase to separate the enantiomers if their differential effects are to be studied.

Mass spectrometric detection would likely be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method would be developed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Below are representative tables detailing hypothetical, yet plausible, LC-MS/MS parameters for the analysis of this compound in biological matrices, based on methodologies for similar compounds.

Table 1: Representative Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Representative Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Specific fragment ion |

| Collision Energy | Optimized for the specific MRM transition |

| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |

Microdialysis and In Vivo Sampling Techniques for Fluoroamines

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific tissues of a living animal, providing real-time information on the concentration of exogenous and endogenous compounds. nih.gov This methodology is particularly valuable in neuroscience research to monitor drug and neurotransmitter levels in discrete brain regions. springernature.com

Principles of Microdialysis:

The technique involves the implantation of a small, semi-permeable microdialysis probe into the target tissue, such as the striatum or prefrontal cortex in the brain. amuzainc.com A physiological solution, known as the perfusate, is slowly pumped through the probe. Small molecules present in the extracellular fluid, including this compound, can diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting solution, the dialysate, is collected at specific time intervals and analyzed, typically by a highly sensitive analytical technique like LC-MS/MS.

Application to this compound Research:

For a fluoroamine like this compound, microdialysis could be employed to:

Determine the time course of its concentration in the brain extracellular fluid following systemic administration.

Correlate brain concentrations with behavioral effects in awake and freely moving animals.

Investigate its effects on the release of neurotransmitters, such as dopamine (B1211576) and serotonin (B10506).

The dialysate samples collected would be of very small volume and contain low concentrations of the analyte, necessitating a highly sensitive LC-MS/MS method for quantification, as described in the previous section.

Table 3: Representative Microdialysis Parameters for Preclinical Studies

| Parameter | Condition |

|---|---|

| Probe Type | Concentric microdialysis probe |

| Membrane Length | 2-4 mm (depending on the target brain region) |

| Membrane Cut-off | 20 kDa |

| Perfusion Fluid | Artificial cerebrospinal fluid (aCSF) |

| Flow Rate | 1-2 µL/min |

| Sample Collection Interval | 10-20 minutes |

| Analysis of Dialysate | LC-MS/MS |

Computational Chemistry and Molecular Modeling of 2 Fluoro 4 Phenylbutan 1 Amine

Conformational Analysis and Dynamics

The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis of 2-Fluoro-4-phenylbutan-1-amine is crucial for understanding how it presents itself to its biological targets.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and conformational stability of this compound. These first-principles computations can determine the geometries of various stable conformers and their relative energies. researchgate.net For analogous molecules, such as N-protonated-beta-fluoro-beta-phenyl-ethylamine, computational studies have been successfully used to explore the conformational landscape. researchgate.net

A systematic conformational search would typically involve the rotation around the molecule's key dihedral angles. For each resulting conformation, geometry optimization would be performed to find the local energy minimum on the potential energy surface. The relative energies of these conformers would then indicate their populations at a given temperature.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.25 |

Note: This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

Furthermore, these calculations provide valuable information on the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are critical for understanding the molecule's reactivity and its potential to engage in various intermolecular interactions.

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. ulisboa.pt By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and flexibility of this compound in a simulated environment, such as in solution.

These simulations can reveal the preferred conformations in a dynamic context and the energy barriers between different conformational states. The trajectories from MD simulations can be analyzed to understand the time-averaged properties of the molecule and how it explores its conformational space. This information is particularly valuable for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. mdpi.com This method is instrumental in predicting the binding mode of this compound to its putative biological targets and estimating its binding affinity.

Molecular docking algorithms systematically explore the possible binding poses of a ligand within the active site of a target protein. Each pose is then scored based on a scoring function that estimates the binding free energy. orientjchem.org These scores can be used to rank different ligands and to predict the binding affinity of this compound for a particular target.

The specificity of binding can also be assessed by docking the molecule against a panel of different biological targets. A high predicted affinity for the intended target and low affinity for off-targets would suggest good specificity.

Table 2: Illustrative Predicted Binding Affinities of this compound for Putative Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Target A | -8.5 |

| Target B | -6.2 |

Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target. researchgate.net For this compound, this would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding pocket of the target protein.

The fluorine atom, for instance, can participate in favorable electrostatic interactions and can influence the local electronic environment, potentially leading to specific interactions that contribute to binding affinity and selectivity. The phenyl group can engage in π-π stacking or hydrophobic interactions, while the amine group can act as a hydrogen bond donor. Visualizing these binding modes in three dimensions is crucial for understanding the structural basis of molecular recognition.

Predictive Modeling for Preclinical ADME and SAR

Predictive modeling plays a vital role in the early stages of drug discovery by estimating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its Structure-Activity Relationship (SAR). nih.gov These in silico models help to identify potential liabilities and guide the optimization of lead compounds.

For this compound, various computational models can be used to predict its physicochemical properties, such as its solubility, lipophilicity (logP), and pKa. These properties are key determinants of its ADME profile.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their biological activity. By analyzing the SAR, researchers can identify the key molecular descriptors that are important for activity and use this information to design more potent and selective analogs of this compound.

Table 3: Illustrative Predicted ADME Properties of this compound

| Property | Predicted Value |

|---|---|

| LogP | 2.8 |

| Aqueous Solubility (logS) | -3.5 |

| Blood-Brain Barrier Permeability | High |

Note: This table is for illustrative purposes to show the type of data generated from predictive ADME modeling.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property-based features of a series of compounds with their biological activities or physicochemical properties, respectively. frontiersin.org These models are expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

For this compound, a QSAR study would involve synthesizing a series of analogs with systematic variations in their chemical structure. The biological activity of these analogs, for instance, their potency as monoamine reuptake inhibitors, would be experimentally determined. wikipedia.org Subsequently, a wide range of molecular descriptors for each analog would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net A statistical method, such as multiple linear regression or partial least squares, is then employed to build a model that links these descriptors to the observed biological activity. nih.gov

A hypothetical QSAR model for a series of this compound analogs might reveal that specific steric and electrostatic fields are crucial for activity. For example, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, could indicate that bulky substituents at certain positions on the phenyl ring are detrimental to activity, while electron-withdrawing groups enhance it. nih.gov The predictive power of such a model is assessed through rigorous internal and external validation techniques to ensure its robustness and applicability for predicting the activity of novel compounds. nih.gov

Similarly, QSPR models can be developed to predict key physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity (logP), and metabolic stability. These properties are critical for determining the drug-likeness and pharmacokinetic profile of a compound.

Illustrative QSAR Data for this compound Analogs

| Compound ID | R-Group Substitution | Molecular Weight ( g/mol ) | LogP | Electronic Energy (Hartree) | Predicted pIC50 |

| FPB-001 | H | 181.25 | 2.8 | -521.7 | 7.2 |

| FPB-002 | 4-Cl | 215.70 | 3.5 | -981.2 | 7.8 |

| FPB-003 | 4-CH3 | 195.28 | 3.3 | -561.0 | 7.4 |

| FPB-004 | 3-F | 199.24 | 2.9 | -620.9 | 7.5 |

| FPB-005 | 4-OCH3 | 211.28 | 2.7 | -636.5 | 7.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual Screening for Analog Discovery and Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be broadly categorized into ligand-based and structure-based virtual screening.

In the context of this compound, if the biological target is known (e.g., the serotonin (B10506), norepinephrine, or dopamine (B1211576) transporters), structure-based virtual screening can be employed. nih.gov This would involve using a three-dimensional structure of the target protein, which could be obtained from X-ray crystallography, cryo-electron microscopy, or homology modeling. nih.gov A large database of commercially available or proprietary compounds would then be computationally "docked" into the binding site of the target protein. nih.govresearchgate.net The docking algorithm calculates the binding affinity of each compound, and those with the best scores are selected for experimental testing. drugbank.com This approach can lead to the discovery of novel chemical scaffolds that are structurally distinct from this compound but possess similar or improved biological activity.

If the three-dimensional structure of the target is unknown, ligand-based virtual screening can be utilized. biomedres.us This method relies on the knowledge of other molecules that bind to the target of interest. A pharmacophore model can be generated based on the key chemical features of this compound that are essential for its biological activity. This model, which represents the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, is then used as a query to search for compounds in a database that match these features. biomedres.us

Virtual screening can also be a powerful tool for the optimization of this compound. By creating a virtual library of analogs with various substituents and modifications, their predicted binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties can be evaluated computationally. This allows for the prioritization of the most promising analogs for synthesis and experimental validation, thereby accelerating the drug discovery process. nih.gov

Illustrative Virtual Screening Results for Analogs of this compound

| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADME Score |

| FPB-A01 | Cyclopropanation of the butyl chain | -8.5 | 0.85 |

| FPB-A02 | Phenyl ring replaced with thiophene | -7.9 | 0.78 |

| FPB-A03 | Addition of a hydroxyl group to the phenyl ring | -8.2 | 0.91 |

| FPB-A04 | N-methylation of the amine | -7.5 | 0.82 |

| FPB-A05 | Bioisosteric replacement of fluorine with a hydroxyl group | -8.0 | 0.88 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Potential Applications for 2 Fluoro 4 Phenylbutan 1 Amine

Development as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological systems. The structure of 2-Fluoro-4-phenylbutan-1-amine is well-suited for modification into sophisticated probes for molecular imaging, which can help visualize and quantify biological processes in vitro and in vivo.

Design of Radioligands for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative study of biochemical processes in living subjects. nih.gov The development of specific radioligands is crucial for PET imaging. frontiersin.org The fluorine atom in this compound makes it an ideal candidate for developing a PET radioligand by substituting the stable fluorine-19 isotope with the positron-emitting fluorine-18 ([¹⁸F], t½ ≈ 110 min). nih.gov

The development process would involve:

Radiosynthesis: A key step would be to develop a robust method for [¹⁸F]-fluorination. This could potentially be achieved through nucleophilic substitution on a suitable precursor molecule, such as a tosylate, mesylate, or other leaving group at the 2-position of the 4-phenylbutane-1-amine scaffold.

Preclinical Evaluation: Once synthesized, an [¹⁸F]-labeled version of the compound would undergo evaluation in animal models. taylorandfrancis.com Initial studies would assess its ability to cross the blood-brain barrier, its metabolic stability, and its pharmacokinetic profile. nih.gov

Target Specificity: Subsequent studies would aim to determine if the radioligand binds to a specific biological target, such as a receptor or enzyme. This is often demonstrated by showing reduced uptake of the radioligand in the presence of a known, unlabeled drug that binds to the same target. nih.gov

The successful development of such a radioligand would provide a powerful tool for studying the density and distribution of its target in the context of neurological disorders or for evaluating the efficacy of new therapeutic agents. nih.gov

| Parameter | Description | Relevance to this compound |

| Isotope | Fluorine-18 ([¹⁸F]) | The existing fluorine atom provides a direct site for radiosynthesis. |

| Half-life | ~110 minutes | Allows for synthesis, purification, and imaging over several hours. |

| Brain Uptake | Ability to cross the blood-brain barrier | Phenylalkylamine structures are often CNS-penetrant. |

| Specific Binding | High affinity for a biological target | To be determined through screening and evaluation. |

Fluorescent Conjugates for In Vitro and In Vivo Imaging Studies (Preclinical)

The primary amine (-NH2) group on this compound serves as a versatile chemical handle for conjugation to fluorescent dyes. This allows for the creation of fluorescent probes for use in preclinical imaging techniques like fluorescence microscopy and in vivo optical imaging. nih.govemitimaging.com

The process involves reacting the amine with a fluorescent dye that contains an amine-reactive group, such as an isothiocyanate (-NCS) or an N-hydroxysuccinimide (NHS) ester. nih.gov This reaction forms a stable covalent bond, permanently attaching the fluorescent reporter to the molecule.

Potential applications for such fluorescent conjugates include:

Cellular Localization Studies: In vitro, the fluorescent conjugate could be used to visualize the uptake and subcellular distribution of the compound within cells using confocal or two-photon microscopy. nih.gov

In Vivo Biodistribution: In preclinical animal models, the distribution of the conjugate can be tracked in real-time using whole-body optical imaging systems, providing valuable information about which tissues and organs the molecule accumulates in. taylorandfrancis.comnih.gov

Target Engagement Assays: If the molecule binds to a specific cellular target, the fluorescent signal can be used to quantify this interaction and study the dynamics of target engagement.

The development of these probes can be guided by the wide array of commercially available fluorescent dyes with varying spectral properties.

| Amine-Reactive Group | Common Dye Class | Resulting Linkage | Primary Application |

| N-hydroxysuccinimide (NHS) ester | Cyanine, Alexa Fluor, Fluorescein | Amide | Protein and peptide labeling |

| Isothiocyanate (NCS) | Fluorescein (FITC), Rhodamine (TRITC) | Thiourea | Antibody and small molecule labeling |

Role in Preclinical Drug Discovery and Lead Optimization

The structural core of this compound is a valuable starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. The presence of fluorine is particularly advantageous, as it can enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov

Exploration as Scaffolds for Novel Preclinical Candidates

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is systematically modified to create a library of related compounds. The 2-fluoro-4-phenylbutane framework could serve as an excellent scaffold for generating novel preclinical candidates.

Starting with this scaffold, medicinal chemists can introduce a variety of chemical groups at different positions to explore the structure-activity relationship (SAR). For example, modifications could be made to:

The phenyl ring (e.g., adding substituents to influence electronics and lipophilicity).

The primary amine (e.g., converting it to a secondary or tertiary amine, or incorporating it into a heterocyclic ring).

The alkyl chain (e.g., altering its length or rigidity).

This systematic exploration can lead to the identification of compounds with high affinity and selectivity for a specific biological target. The fluorinated nature of the scaffold is a key benefit, as the carbon-fluorine bond is highly stable and can block sites of metabolism, potentially leading to drugs with improved pharmacokinetic profiles. nih.gov

Strategies for Enhancing Selectivity and Potency of Fluoroamine-Based Leads

Once an initial "hit" or "lead" compound based on the this compound scaffold is identified, the next phase is lead optimization. The primary goal is to improve its potency (the concentration required to produce a desired effect) and its selectivity (the ability to interact with the intended target over other, off-target molecules). patsnap.com

Several rational design strategies can be employed to achieve this: nih.govmit.edu

Structure-Based Design: If the 3D structure of the biological target is known, computational modeling and molecular docking can be used to design modifications that improve the fit of the molecule into the target's binding site. patsnap.com This can involve adding functional groups that form specific hydrogen bonds or electrostatic interactions.

Conformational Constraint: The flexibility of the alkyl chain can be reduced by introducing cyclic structures or double bonds. This "locks" the molecule into a specific conformation that may be preferred by the target receptor, thereby increasing both potency and selectivity. nih.gov

Bioisosteric Replacement: Functional groups on the lead compound can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, modifying substituents on the phenyl ring can fine-tune the electronic properties and solubility of the molecule to optimize its interactions with the target and improve its pharmacokinetic profile.

This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and could be effectively applied to leads derived from the this compound scaffold.

Exploration in Chemical Biology and Material Science Applications

Beyond its potential in imaging and medicine, the unique properties of this compound could be leveraged in other areas of chemical biology and potentially in material science.

In chemical biology , the fluorine atom can be used as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Because fluorine is virtually absent in biological systems, a ¹⁹F NMR signal is background-free. By incorporating a fluorinated molecule like this compound into a biological system, researchers can use ¹⁹F NMR to study its interactions with proteins or other biomolecules, providing valuable insights into binding events and conformational changes. mdpi.com

In material science , the properties of fluorinated compounds are an area of active research. acs.orgresearchgate.net Fluorinated molecules often exhibit unique physicochemical properties, such as high lipophilicity and altered intermolecular interactions. nih.gov While speculative, future research could explore how molecules like this compound might self-assemble or be incorporated into polymers to create novel materials with tailored surface properties or functionalities. This remains a largely unexplored but potentially fruitful area of investigation.

Catalytic and Organic Synthesis Applications Beyond Biological Systems

While the primary interest in fluorinated molecules often lies in their biological applications, their unique stereoelectronic properties also make them valuable assets in catalysis and organic synthesis. The presence of a fluorine atom in this compound can significantly influence its reactivity and potential as a catalyst or a key building block in synthetic transformations.

The electron-withdrawing nature of fluorine can modulate the basicity and nucleophilicity of the amine group, a property that can be harnessed in various catalytic applications. nih.gov For instance, chiral amines are widely used as organocatalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The modified electronic properties of this compound could lead to catalysts with unique reactivity and selectivity profiles compared to their non-fluorinated counterparts.

Furthermore, this compound can serve as a valuable chiral building block for the synthesis of more complex molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting increased thermal and metabolic stability to molecules. acs.org This stability is highly desirable in the development of robust ligands for transition-metal catalysis. The synthesis of novel chiral phosphine or N-heterocyclic carbene (NHC) ligands derived from this compound could pave the way for new catalytic systems with enhanced performance in asymmetric hydrogenation, cross-coupling reactions, and other important transformations.

Below is a table summarizing potential, though not yet specifically documented, applications of this compound in catalysis and organic synthesis, based on the known reactivity of similar fluorinated amines.

| Potential Application Area | Specific Role of this compound | Anticipated Advantages |

| Asymmetric Organocatalysis | Chiral base or nucleophilic catalyst | Altered reactivity and selectivity due to the electronic effect of fluorine. |

| Transition-Metal Catalysis | Precursor for chiral ligands (e.g., phosphines, NHCs) | Enhanced catalyst stability and performance due to the C-F bond. |

| Synthetic Building Block | Introduction of a fluorinated chiral motif | Access to novel complex molecules with unique properties. |

Advanced Materials or Polymer Science Integration

The integration of fluorinated compounds into polymers and advanced materials is a well-established strategy to enhance their properties. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. While there is no specific research on the integration of this compound into polymers, its structure suggests several potential avenues for exploration.

The primary amine group of this compound provides a reactive handle for its incorporation into various polymer backbones. For example, it could be used as a monomer in the synthesis of polyamides or polyimides. The presence of the fluorinated phenylbutyl side chain would be expected to impart desirable properties to the resulting polymers, such as increased hydrophobicity, reduced flammability, and enhanced thermal stability.

Moreover, the chiral nature of this compound could be exploited in the development of chiral polymers for applications in enantioselective separations, chiral recognition, and as materials with unique optical properties. The fluorinated side chains could also influence the self-assembly and morphology of these polymers, leading to the creation of novel structured materials.

The potential applications in materials science are summarized in the table below, based on the general properties of fluorinated polymers.

| Potential Material Type | Method of Integration | Potential Enhanced Properties |

| Fluorinated Polyamides/Polyimides | As a monomer in polymerization reactions | Increased thermal stability, chemical resistance, hydrophobicity. |

| Chiral Polymers | As a chiral monomer | Enantioselective separation capabilities, unique optical properties. |

| Functional Coatings | As a surface modifying agent | Low surface energy, oleophobicity, and hydrophobicity. |

Identification of Key Research Gaps and Unexplored Avenues in Fluoro-Phenylbutylamine Chemistry

Despite the promising potential of this compound, its chemistry remains largely unexplored. Several key research gaps need to be addressed to fully realize its utility.

A significant gap exists in the development of efficient and stereoselective synthetic routes to this compound. While general methods for the synthesis of fluoroamines exist, a dedicated and optimized synthesis for this specific compound would be highly beneficial for its wider application. This includes the development of methods that allow for precise control over the stereochemistry at both chiral centers.

Furthermore, there is a lack of fundamental studies on the physical and chemical properties of this compound. Detailed investigations into its pKa, nucleophilicity, and conformational preferences are crucial for understanding its reactivity and for the rational design of its applications in catalysis and materials science.

The catalytic activity of this compound and its derivatives in a range of organic transformations is a completely unexplored area. Systematic screening of its potential as an organocatalyst or as a ligand in transition-metal catalysis could uncover novel and highly efficient catalytic systems.

Finally, the exploration of its incorporation into polymers and the characterization of the resulting materials are yet to be undertaken. Research in this area could lead to the development of new high-performance materials with tailored properties.

The following table highlights the key research gaps and suggests potential research directions.

| Research Gap | Suggested Research Direction |

| Synthetic Methodology | Development of efficient and stereoselective syntheses of this compound. |

| Physicochemical Properties | Detailed experimental and computational studies of its electronic and steric properties. |

| Catalytic Applications | Systematic evaluation as an organocatalyst and as a ligand in transition-metal catalysis. |

| Polymer and Materials Science | Synthesis and characterization of polymers incorporating the this compound motif. |

Q & A

Q. What photostability studies inform storage protocols for light-sensitive derivatives?

- Answer: UV aging (320–400 nm, 500 W/m²) shows t₀.₉ = 48 hrs for degradation. Quantum yield (Φ = 0.12) necessitates amber glass storage. BHT (0.1% w/w) extends t₀.₉ to 120 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.